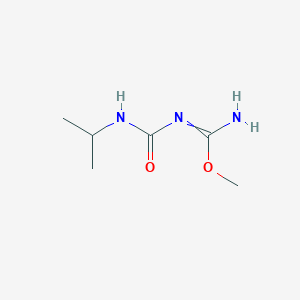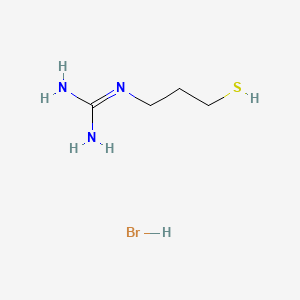
2-(3-Sulfanylpropyl)guanidine;hydrobromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-Sulfanylpropyl)guanidine;hydrobromide is a chemical compound that belongs to the class of guanidines. Guanidines are known for their high basicity and ability to form hydrogen bonds, making them versatile in various biological and chemical applications . This compound, in particular, has a sulfanyl group attached to a propyl chain, which is further connected to a guanidine moiety, and is stabilized as a hydrobromide salt.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Sulfanylpropyl)guanidine;hydrobromide typically involves the reaction of an amine with an activated guanidine precursor. One common method is the use of thiourea derivatives as guanidylating agents. The reaction conditions often include the presence of coupling reagents or metal-catalyzed guanidylation . Another efficient method involves the use of S-methylisothiourea as a guanidylating agent .
Industrial Production Methods
Industrial production of guanidines, including this compound, often employs large-scale synthesis techniques. These methods may involve the use of cyanamides reacting with derivatized amines or copper-catalyzed cross-coupling chemistry . The choice of method depends on the desired yield, purity, and cost-effectiveness of the production process.
化学反応の分析
Types of Reactions
2-(3-Sulfanylpropyl)guanidine;hydrobromide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The guanidine moiety can be reduced under specific conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the sulfanyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while nucleophilic substitution can introduce various functional groups at the sulfanyl position .
科学的研究の応用
2-(3-Sulfanylpropyl)guanidine;hydrobromide has a wide range of scientific research applications:
作用機序
The mechanism of action of 2-(3-Sulfanylpropyl)guanidine;hydrobromide involves its interaction with molecular targets through hydrogen bonding and electrostatic interactions. The guanidine moiety can form stable complexes with anionic groups, such as phosphates and carboxylates, which are common in biological systems . This interaction can modulate the activity of enzymes and other proteins, leading to various biological effects .
類似化合物との比較
Similar Compounds
Guanidine: A basic compound with similar hydrogen bonding capabilities.
Aminomethanamidine: Another guanidine derivative with similar properties.
Diaminomethaniminium bromide: A related compound used in similar applications.
Uniqueness
2-(3-Sulfanylpropyl)guanidine;hydrobromide is unique due to the presence of the sulfanyl group, which imparts distinct chemical reactivity and biological activity. This makes it particularly useful in applications where specific interactions with sulfur-containing groups are desired .
特性
CAS番号 |
40775-02-8 |
|---|---|
分子式 |
C4H12BrN3S |
分子量 |
214.13 g/mol |
IUPAC名 |
2-(3-sulfanylpropyl)guanidine;hydrobromide |
InChI |
InChI=1S/C4H11N3S.BrH/c5-4(6)7-2-1-3-8;/h8H,1-3H2,(H4,5,6,7);1H |
InChIキー |
IYMHGSLYGSZSSK-UHFFFAOYSA-N |
正規SMILES |
C(CN=C(N)N)CS.Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


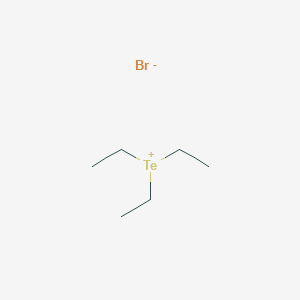
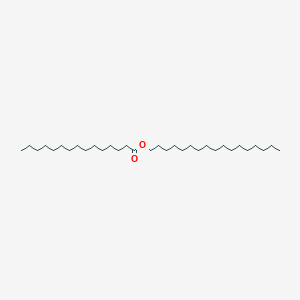
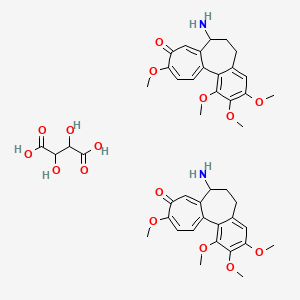
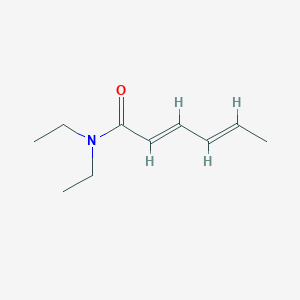
![2,4,6-Tris[(2,2,6,6-tetramethylpiperidin-4-yl)oxy]-1,3,5-triazine](/img/structure/B14666439.png)
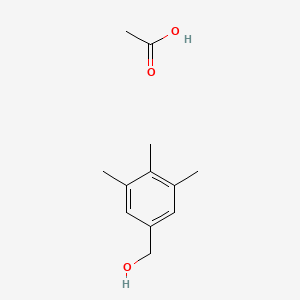
![2,6-Dimethyl-8-[4-(propan-2-yl)phenoxy]octan-2-ol](/img/structure/B14666448.png)
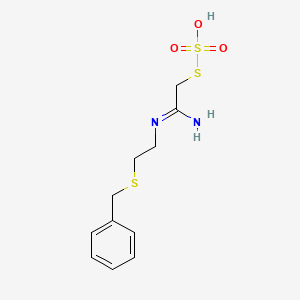
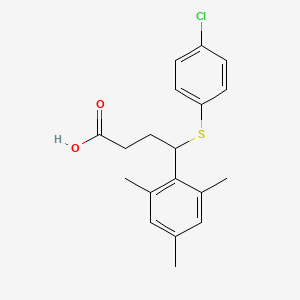
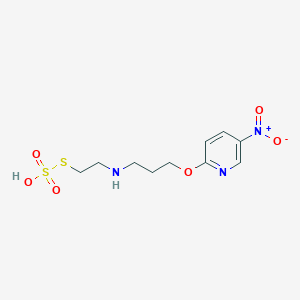


![4-[Chloro(dimethyl)-lambda~4~-sulfanyl]-3-methylphenol](/img/structure/B14666506.png)
